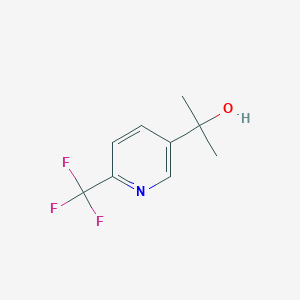

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol

Description

BenchChem offers high-quality 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-8(2,14)6-3-4-7(13-5-6)9(10,11)12/h3-5,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLZRNRPGIKLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694749 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031721-43-3 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol

Executive Summary & Strategic Importance

Target Molecule: 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol

Formula: C

This guide details the synthesis of a critical pharmacophore often utilized in medicinal chemistry programs targeting GPCRs (e.g., S1P1 modulators) and nuclear receptors (e.g., ROR

-

6-Trifluoromethylpyridine core: Enhances metabolic stability (blocking oxidative metabolism at the susceptible 6-position) and increases lipophilicity (

logP ~ +1.0 vs. pyridine). -

Tertiary Alcohol (Dimethyl carbinol): Acts as a specific hydrogen bond donor/acceptor while introducing defined steric bulk (gem-dimethyl effect) to lock bioactive conformations.

The synthesis is approached via two primary routes: Nucleophilic Addition to Esters (Scalable) and Lithium-Halogen Exchange (Precision) .

Retrosynthetic Analysis

The construction of the tertiary alcohol moiety adjacent to the electron-deficient pyridine ring suggests two logical disconnections.

Figure 1: Retrosynthetic disconnection strategies targeting the C(sp3)-C(sp2) bond.

Route A: Grignard Addition (Scalable Protocol)

Best for: Multi-gram scale synthesis; readily available starting materials.[5] Mechanism: Double nucleophilic addition of methylmagnesium bromide to the ester carbonyl.

Reaction Scheme

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Methyl 6-(trifluoromethyl)nicotinate | 205.13 | 1.0 | Limiting Reagent |

| MeMgBr (3.0 M in Et | 119.24 | 2.5 | Nucleophile |

| THF (Anhydrous) | 72.11 | - | Solvent (0.2 M conc.) |

| Sat. aq. NH | - | Excess | Quench |

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with Methyl 6-(trifluoromethyl)nicotinate (10.0 g, 48.7 mmol) and anhydrous THF (240 mL). Cool the solution to 0°C using an ice/water bath.

-

Addition: Transfer MeMgBr (3.0 M in diethyl ether, 40.6 mL, 121.9 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining internal temperature <5°C.

-

Note: The solution may turn yellow/orange due to the formation of the magnesium alkoxide intermediate.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23°C). Stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. Look for disappearance of the ester (M+H 206) and ketone intermediate.

-

-

Quench: Cool the flask back to 0°C. Carefully quench by dropwise addition of saturated aqueous NH

Cl (50 mL). Caution: Exothermic gas evolution. -

Workup: Dilute with water (100 mL) and extract with EtOAc (3 x 100 mL). Combine organic layers, wash with brine, dry over Na

SO -

Purification: The crude material is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO

, gradient 10-40% EtOAc in Hexanes).

Route B: Lithium-Halogen Exchange (Precision Protocol)

Best for: Late-stage functionalization or when ester precursors are unavailable. Mechanism: Fast, kinetic lithiation at -78°C followed by electrophilic trapping with acetone.

Reagents & Stoichiometry

| Reagent | Equiv.[6][7] | Role |

| 5-Bromo-2-(trifluoromethyl)pyridine | 1.0 | Limiting Reagent |

| n-Butyllithium (2.5 M in Hexanes) | 1.1 | Lithiating Agent |

| Acetone (Dry) | 1.5 | Electrophile |

| THF (Anhydrous) | - | Solvent |

Step-by-Step Protocol

-

Inert Environment: Use a Schlenk line or glovebox. All glassware must be oven-dried.

-

Lithiation: Dissolve 5-Bromo-2-(trifluoromethyl)pyridine (1.0 g, 4.4 mmol) in anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Exchange: Add n-BuLi (1.95 mL, 4.8 mmol) dropwise over 10 minutes. Stir at -78°C for 30 minutes.

-

Critical: Do not allow temperature to rise; the lithiated pyridine species can be unstable or undergo nucleophilic attack on the CF3 group (though less likely at -78°C).

-

-

Trapping: Add dry acetone (0.5 mL, 6.6 mmol) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature.

-

Quench & Workup: Quench with water/NH

Cl. Extract with Et

Analytical Characterization

Confirm identity using NMR and MS. The CF3 group provides a distinct handle.

| Technique | Expected Signal / Data |

| LC-MS (ESI+) | m/z 206.1 [M+H] |

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the Grignard route, including critical checkpoints.

Figure 2: Process flow for the Grignard synthesis route (Route A).

Safety & Handling

-

Trifluoromethylpyridines: Generally volatile and lipophilic. Use a fume hood.

-

Organometallics (MeMgBr, n-BuLi): Pyrophoric reagents. React violently with water. Ensure all glassware is dry and under inert atmosphere (N

or Ar). -

Exotherms: The quenching step (Step 5 in Route A) generates significant heat and magnesium salts. Add quenchant slowly.

References

-

Synthesis of Pyridyl Alcohols via Grignard Addition: Epsztajn, J., & Bieniek, A. (1985). Lithiation of 3-acetylpyridine and preparation of 2-(pyridin-3-yl)propan-2-ol. Journal of the Chemical Society, Perkin Transactions 1. (Methodology adapted for CF3 analog).

-

Medicinal Chemistry of Trifluoromethylpyridines: Ogawa, Y., et al. (2020).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

-

Lithium-Halogen Exchange Protocols: Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.

-

Properties of Fluorinated Pyridines: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Total synthesis of the large non-ribosomal peptide polytheonamide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Foreword: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. When appended to a pyridine scaffold—a privileged structure in medicinal chemistry—the resulting trifluoromethylpyridine core becomes a highly sought-after building block for novel chemical entities.[1][2]

This guide provides a comprehensive technical overview of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol, a tertiary alcohol derivative of the 6-(trifluoromethyl)pyridine scaffold. As a Senior Application Scientist, the following sections are structured to not only present the chemical data but also to provide insights into the causality behind synthetic choices and the rationale for its potential applications.

Table of Contents

-

Molecular Structure and Physicochemical Properties

-

Proposed Synthesis and Mechanistic Considerations

-

Spectral Data and Characterization

-

Reactivity, Stability, and Handling

-

Potential Applications in Drug Discovery

-

Hazard and Safety Information

-

References

Molecular Structure and Physicochemical Properties

The structure of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol features a pyridine ring substituted at the 6-position with a strongly electron-withdrawing trifluoromethyl group and at the 3-position with a 2-hydroxyprop-2-yl group. This combination of functionalities dictates its chemical behavior.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₉H₁₀F₃NO | - |

| Molecular Weight | 205.18 g/mol | - |

| Appearance | White to off-white solid | Based on analogous compounds like 2-chloro-6-(trifluoromethyl)pyridin-3-ol, which is a white to light-yellow powder.[3] |

| Melting Point | 85-95 °C | Estimated based on related pyridyl alcohols. The trifluoromethyl group may increase the melting point compared to non-fluorinated analogs due to altered crystal packing. |

| Boiling Point | > 200 °C (with decomposition) | Tertiary alcohols can be prone to dehydration at elevated temperatures. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The trifluoromethyl group increases lipophilicity, while the hydroxyl group provides some polarity and hydrogen bonding capability. |

| pKa (of pyridinium ion) | ~2.5 - 3.5 | The strongly electron-withdrawing trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.25). |

Proposed Synthesis and Mechanistic Considerations

A robust and logical synthetic route to 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol involves a Grignard reaction with the key intermediate, 3-acetyl-6-(trifluoromethyl)pyridine.

Synthesis of the Key Intermediate: 3-Acetyl-6-(trifluoromethyl)pyridine

Alternatively, and more directly, a Negishi coupling between 3-bromo-6-(trifluoromethyl)pyridine and an organozinc reagent derived from acetaldehyde, followed by oxidation, could yield the desired ketone. Given the commercial availability of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine, it is evident that acylation of the 6-(trifluoromethyl)pyridine scaffold is a feasible transformation.[4]

Final Step: Grignard Reaction for the Formation of the Tertiary Alcohol

The addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl group of 3-acetyl-6-(trifluoromethyl)pyridine will yield the desired tertiary alcohol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 205582-83-8 | 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine - Fluoropharm [fluoropharm.com]

Spectroscopic data for 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol

Introduction

In the landscape of modern drug discovery and materials science, compounds bearing the trifluoromethylpyridine motif are of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity.[1] The compound 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol is a tertiary alcohol derivative of this important heterocyclic scaffold. Its precise structural elucidation is a prerequisite for any further investigation into its biological activity or application in materials science.

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol. As a self-validating system of analysis, we will explore the expected data from proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), fluorine-19 NMR (¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of spectral data are explained to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the chemical structure of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol with a standardized numbering system that will be used for spectral assignments throughout this guide.

Caption: Structure of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol with atom numbering.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is preferable if the exchange of the hydroxyl proton with residual water is to be observed.[2]

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[3]

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The acquisition time should be set to 2-4 seconds, and a relaxation delay of 1-2 seconds is typically sufficient.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) over 16-32 scans to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the averaged FID.

-

Phase the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for the target compound, based on the analysis of its structure and data from analogous compounds.[5]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | 8.6 - 8.8 | Doublet (d) | 1H | J ≈ 2.0 Hz |

| H-4 | 7.8 - 8.0 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 2.0 Hz |

| H-5 | 7.5 - 7.7 | Doublet (d) | 1H | J ≈ 8.0 Hz |

| OH (H-9) | 2.0 - 4.0 | Singlet (s, broad) | 1H | - |

| CH ₃ (H-10, H-11) | 1.6 - 1.8 | Singlet (s) | 6H | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.5-8.8 ppm): The pyridine ring protons are expected in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group.

-

H-2: This proton is ortho to the ring nitrogen and is expected to be the most downfield signal, appearing as a narrow doublet due to a small meta-coupling with H-4.

-

H-4: This proton is coupled to both H-5 (ortho-coupling, J ≈ 8.0 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

-

H-5: This proton shows a doublet due to a strong ortho-coupling with H-4.

-

-

Aliphatic Region (1.6-4.0 ppm):

-

Hydroxyl Proton (H-9): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to chemical exchange and will not show coupling to other protons.

-

Methyl Protons (H-10, H-11): The two methyl groups are chemically equivalent and are attached to a quaternary carbon (C-8). Therefore, they are expected to appear as a single, sharp singlet integrating to six protons.

-

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR, due to the low natural abundance of the ¹³C isotope.[6]

-

Instrument Setup:

-

Spectrometer frequency is typically one-quarter of the proton frequency (e.g., 75 MHz for a 300 MHz instrument).

-

The spectral width is set to cover a wide range (e.g., 0-200 ppm).

-

-

Data Acquisition:

-

The experiment is run with proton broadband decoupling to simplify the spectrum to a series of singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[6]

-

A larger number of scans (e.g., 256 or more) is necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and the chemical shift axis is calibrated using the solvent signal (e.g., CDCl₃ at 77.16 ppm).[2]

Predicted ¹³C NMR Data

| Assignment | Predicted δ (ppm) | Notes |

| C-2 | 148 - 152 | Aromatic CH |

| C-3 | 145 - 149 | Aromatic quaternary C |

| C-4 | 135 - 139 | Aromatic CH |

| C-5 | 120 - 124 | Aromatic CH |

| C-6 | 147 - 151 (q) | Aromatic quaternary C, coupled to F (²JCF) |

| C-7 | 120 - 124 (q) | CF₃ carbon, coupled to F (¹JCF) |

| C-8 | 70 - 74 | Aliphatic quaternary C (C-OH) |

| C-10, C-11 | 30 - 34 | Aliphatic CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The five carbons of the pyridine ring are expected in the 120-152 ppm range.

-

C-6 and C-7: The carbons attached to or part of the trifluoromethyl group will exhibit splitting due to carbon-fluorine coupling. The CF₃ carbon (C-7) will appear as a quartet with a large one-bond coupling constant (¹JCF ≈ 270-280 Hz). The pyridine carbon directly bonded to the CF₃ group (C-6) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF ≈ 30-35 Hz).[7]

-

-

Aliphatic Carbons:

-

C-8: The quaternary carbon bearing the hydroxyl group is expected to be in the 70-74 ppm range, which is characteristic for tertiary alcohols.[4]

-

C-10 and C-11: The two equivalent methyl carbons will appear as a single signal in the upfield region, around 30-34 ppm.

-

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The trifluoromethyl group in the target molecule will produce a distinct signal.

Experimental Protocol: ¹⁹F NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The spectrometer is tuned to the ¹⁹F frequency.

-

Data Acquisition: The experiment is typically run with proton decoupling. A reference standard, such as CFCl₃ (0 ppm) or an external standard like trifluoroacetic acid, is used for chemical shift calibration.[8]

-

Data Processing: Standard Fourier transform and phasing are applied.

Predicted ¹⁹F NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity |

| -CF₃ | -65 to -70 | Singlet (s) |

Interpretation of the ¹⁹F NMR Spectrum

The three fluorine atoms of the trifluoromethyl group are equivalent and are not coupled to any nearby protons. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for a CF₃ group attached to a pyridine ring is typically found in the range of -65 to -70 ppm relative to CFCl₃.[9] This characteristic signal provides unambiguous evidence for the presence of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS Data Acquisition

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum Data

Molecular Weight: 219.08 g/mol

| m/z | Predicted Fragment Ion | Interpretation |

| 219 | [M]⁺ | Molecular Ion |

| 204 | [M - CH₃]⁺ | Loss of a methyl group |

| 160 | [M - C(CH₃)₂OH]⁺ | Cleavage of the propan-2-ol side chain |

| 59 | [C(CH₃)₂OH]⁺ | Propan-2-ol side chain fragment |

Interpretation of the Mass Spectrum

-

Molecular Ion ([M]⁺): A peak at m/z 219 would correspond to the molecular ion, confirming the molecular weight of the compound.

-

Key Fragmentation Pathway: The most significant fragmentation is expected to be the alpha-cleavage next to the hydroxyl group.

-

Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would result in a stable oxonium ion at m/z 204. This is often the base peak in the spectrum of tertiary alcohols.[10]

-

Cleavage of the C3-C8 bond would result in a fragment at m/z 160, corresponding to the trifluoromethylpyridine radical cation, and a fragment at m/z 59, corresponding to the protonated acetone cation.

-

Caption: Predicted major fragmentation pathway for 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Data Acquisition

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the crystal and interacts with the sample. The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3600 | O-H stretch (broad) | Alcohol |

| 2950 - 3000 | C-H stretch | sp³ C-H (methyl) |

| 3000 - 3100 | C-H stretch | sp² C-H (aromatic) |

| 1600 - 1650 | C=C and C=N stretch | Pyridine Ring |

| 1100 - 1300 | C-F stretch (strong) | Trifluoromethyl |

| 1150 - 1250 | C-O stretch | Tertiary Alcohol |

Interpretation of the IR Spectrum

-

O-H Stretch: A broad and strong absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.[11]

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds of the methyl groups, while weaker absorptions above 3000 cm⁻¹ correspond to the sp² C-H bonds of the pyridine ring.

-

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions, including the C=C and C=N stretching vibrations of the pyridine ring and various bending vibrations, which are unique to the molecule's overall structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the structural confirmation of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the H, C, and F framework; mass spectrometry confirms the molecular weight and provides structural information through fragmentation; and IR spectroscopy identifies the key functional groups. This multi-technique approach ensures high confidence in the structural assignment, a critical step for any research, development, or quality control application involving this compound.

References

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

Boyd, A. E., et al. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 2685-2691. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. [Link]

-

Bennett, M. A., et al. (1997). Rapid Intermolecular Carbon-Fluorine Bond Activation of Pentafluoropyridine at Nickel(0). Organometallics, 16(21), 4593-4595. [Link]

-

Sun, X., et al. (2010). 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. Molecules, 15(1), 336-344. [Link]

-

Butts, C. P., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon bonds. ChemRxiv. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

Shimizu, T., & Minamida, I. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 156-163. [Link]

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0328951). [Link]

-

PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. [Link]

-

Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0292912). [Link]

-

ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

-

NIST WebBook. 2-Trifluoromethyl-2-propanol. [Link]

-

PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]

- Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. [Link]

-

Doc Brown's Chemistry. Mass spectrum of propan-2-ol. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of propan-2-ol. [Link]

-

ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

- Pretsch, E., et al.

-

NIST WebBook. 2,6-Pyridinedimethanol. [Link]

-

ResearchGate. 1 H NMR-spectrum of 2,3,3-triode propene-2-ol-1. [Link]

-

PubChemLite. (2-(trifluoromethyl)pyridin-3-yl)methanol. [Link]

-

AIR Unimi. High-Resolution Mass Spectrometry Non-Targeted Detection of Per- and Polyfluoroalkyl Substances in Roe Deer (Capreolus capreolus). [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epfl.ch [epfl.ch]

- 3. np-mrd.org [np-mrd.org]

- 4. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. colorado.edu [colorado.edu]

- 9. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol (CAS 1031721-43-3): A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, a robust synthetic protocol, and its potential applications as a strategic building block in the creation of novel therapeutic agents.

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto this ring system confers a range of advantageous properties that are highly sought after in modern drug design.[2][3][4][5][6] These benefits include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and thereby affecting solubility and target binding.

-

Improved Binding Affinity: The unique electronic properties and steric bulk of the -CF3 group can lead to more potent and selective interactions with protein targets.

Due to these favorable characteristics, trifluoromethylpyridine derivatives have found widespread application in the development of pharmaceuticals and agrochemicals.[3][4][5] 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol serves as a valuable intermediate, providing a reactive hydroxyl group that can be readily functionalized to explore a diverse chemical space in the quest for new and effective drugs.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol is presented in the table below. It is important to note that while some properties can be calculated, others, such as the melting and boiling points, are best determined experimentally.

| Property | Value | Source |

| CAS Number | 1031721-43-3 | N/A |

| Molecular Formula | C9H10F3NO | Calculated |

| Molecular Weight | 205.18 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents (Predicted) | N/A |

Synthesis and Mechanism

The synthesis of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol can be efficiently achieved via a Grignard reaction. This well-established method involves the nucleophilic addition of a methylmagnesium halide to the corresponding ketone precursor, 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one.

Proposed Synthetic Protocol

Materials:

-

1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one (1.0 eq) dissolved in anhydrous diethyl ether.

-

Grignard Addition: Cool the flask in an ice bath. Slowly add methylmagnesium bromide (1.2 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature remains between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol.

Reaction Mechanism

The Grignard reaction proceeds through the nucleophilic attack of the carbanionic methyl group from the methylmagnesium bromide on the electrophilic carbonyl carbon of the ketone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the final tertiary alcohol product.

Caption: Synthetic pathway for 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol.

Spectroscopic Analysis

The structural confirmation of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol would be achieved through a combination of spectroscopic techniques. Below are the predicted key signals.

| Technique | Predicted Signals |

| ¹H NMR | * Pyridine Protons: Aromatic signals between δ 7.5-8.8 ppm. |

-

Methyl Protons: A singlet at approximately δ 1.6 ppm (6H).

-

Hydroxyl Proton: A broad singlet, with a chemical shift that can vary depending on the solvent and concentration. | | ¹³C NMR | * Pyridine Carbons: Aromatic signals between δ 120-160 ppm.

-

Quaternary Carbon (C-OH): A signal around δ 70 ppm.

-

Methyl Carbons: A signal around δ 30 ppm.

-

CF3 Carbon: A quartet due to C-F coupling. | | IR Spectroscopy | * O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions around 2950-3000 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C=N and C=C Stretch (aromatic): Absorptions in the region of 1400-1600 cm⁻¹. | | Mass Spectrometry | * Molecular Ion (M+): An expected peak at m/z = 205. |

Applications in Drug Discovery

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is a versatile building block for creating libraries of novel compounds for drug discovery. The tertiary alcohol functionality serves as a convenient handle for further chemical modifications.

Scaffold for Library Synthesis

The hydroxyl group can be readily converted into a variety of other functional groups, or used as a point of attachment for diverse side chains through reactions such as:

-

Etherification: To introduce a wide range of alkyl or aryl substituents.

-

Esterification: To append various carboxylic acid-containing fragments.

-

Substitution Reactions: After conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate).

This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.

Caption: Potential for generating a diverse chemical library.

Safety and Handling

As with any chemical reagent, 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its trifluoromethylpyridine core imparts desirable physicochemical properties, while the readily functionalizable tertiary alcohol allows for the creation of diverse molecular architectures. The synthetic route is straightforward, making this compound an accessible and powerful tool in the development of the next generation of therapeutics.

References

[2] NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

[3] Ishihara Sangyo Kaisha, Ltd. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

[4] Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

[5] Various Authors. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications.

[6] Various Authors. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate.

[1] Various Authors. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Biological activity of trifluoromethylpyridine derivatives

Technical Whitepaper: Trifluoromethylpyridine Derivatives – Strategic Pharmacophores in Drug Discovery & Agrochemicals

Executive Summary

The incorporation of the trifluoromethyl (-CF₃) group onto a pyridine scaffold represents a cornerstone strategy in modern medicinal chemistry and agrochemical development.[1][2][3][4][5][6][7] This modification, often termed the "Fluorine Effect," fundamentally alters the physicochemical profile of the parent heterocycle—enhancing metabolic stability, modulating pKa, and significantly increasing lipophilicity (logP). This guide provides a technical deep-dive into the biological activity, structure-activity relationships (SAR), and experimental validation of trifluoromethylpyridine (TFMP) derivatives.

The "Fluorine Effect": Physicochemical Causality[6]

The biological potency of TFMP derivatives is not accidental; it is a direct result of the unique atomic properties of fluorine when attached to the electron-deficient pyridine ring.

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry. Placing a -CF₃ group at metabolically labile sites (e.g., C3 or C5 positions) blocks oxidative metabolism by Cytochrome P450 enzymes, significantly extending the half-life (

) of the molecule. -

Lipophilicity & Permeability: The -CF₃ group is highly hydrophobic. Its addition facilitates the penetration of lipid bilayers, improving oral bioavailability and blood-brain barrier (BBB) transport for CNS-active drugs.

-

Electronic Modulation: The strong electron-withdrawing nature of -CF₃ reduces the basicity of the pyridine nitrogen. This prevents protonation at physiological pH, ensuring the molecule remains neutral and able to cross membranes, or modulating binding affinity to metal centers in metalloenzymes.

Visualization: The Physicochemical Impact of TFMP

Figure 1: Mechanistic impact of trifluoromethyl substitution on pyridine pharmacokinetics and pharmacodynamics.

Therapeutic & Agrochemical Applications[1][6][7][8][9]

The TFMP moiety is ubiquitous in approved agents. The position of the -CF₃ group (2-, 3-, or 4-position relative to nitrogen) dictates the specific biological utility.

Comparative Analysis of Approved Agents

| Compound | Class | Indication/Use | Target Mechanism | TFMP Position |

| Tipranavir | Pharmaceutical | HIV-1 Infection | HIV Protease Inhibitor | 3-CF₃-pyridine |

| Apalutamide | Pharmaceutical | Prostate Cancer | Androgen Receptor Antagonist | 2-CF₃-pyridine |

| Enasidenib | Pharmaceutical | AML (Leukemia) | IDH2 Inhibitor | Bis-TFMP |

| Flonicamid | Agrochemical | Insecticide | Nicotinic ACh Receptor Modulator | 4-CF₃-pyridine |

| Fluazinam | Agrochemical | Fungicide | Oxidative Phosphorylation Uncoupler | 3-CF₃-pyridine |

| Sulfoxaflor | Agrochemical | Insecticide | Nicotinic ACh Receptor Agonist | 6-CF₃-pyridine |

Quantitative Bioactivity Data (Recent Research)

Data synthesized from recent SAR studies demonstrating the potency of novel derivatives.

| Derivative Series | Target Cell Line / Enzyme | IC₅₀ / EC₅₀ Value | Reference Standard |

| Compound 17v (Pyrimidine-fused) | H1975 (NSCLC) | 2.27 µM | 5-Fluorouracil (9.37 µM) |

| Compound 7j (Quinazoline-linked) | c-Met Kinase | 0.05 µM | Foretinib (Control) |

| Compound 7j | VEGFR-2 Kinase | 0.02 µM | Sorafenib (Control) |

| Compound 6a (Oxadiazole-linked) | R. solanacearum (Bacteria) | 26.2 µg/mL | Thiodiazole Copper (97.2 µg/mL) |

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on high-impact literature.

Protocol A: Synthesis of TFMP Scaffold via Cyclocondensation

This method avoids the use of harsh chlorination-fluorination exchange, utilizing CF₃-building blocks for regioselectivity.

-

Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Enamine or Amidine precursor (1.0 eq), Ethanol (Solvent), Sodium Ethoxide (Base).

-

Reaction Setup:

-

Charge a round-bottom flask with Ethanol (anhydrous).

-

Add Sodium Ethoxide (1.2 eq) under

atmosphere. -

Slowly add the Amidine precursor; stir for 15 min at RT.

-

Dropwise add Ethyl 4,4,4-trifluoro-3-oxobutanoate.

-

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). -

Work-up:

-

Cool to RT and concentrate in vacuo.

-

Dilute residue with water and neutralize with 1N HCl to pH 7.

-

Extract with Ethyl Acetate (3x). Dry over

.

-

-

Purification: Recrystallization from EtOH/Water or Flash Column Chromatography.

Protocol B: In Vitro Anticancer Assay (MTT)

Standard Operating Procedure for evaluating cytotoxicity of TFMP derivatives.

-

Cell Seeding:

-

Seed tumor cells (e.g., MCF-7, H1975) in 96-well plates at density

cells/well in DMEM + 10% FBS. -

Incubate for 24h at

, 5%

-

-

Compound Treatment:

-

Dissolve TFMP derivative in DMSO (Stock 10 mM).

-

Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

-

Add 100 µL of drug solution to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

-

Incubate for 48h or 72h.

-

-

MTT Addition:

-

Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4h at

(purple formazan crystals form).

-

-

Solubilization & Readout:

-

Aspirate medium carefully.

-

Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.

-

Measure Absorbance (OD) at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate % Cell Viability =

. -

Determine

using non-linear regression (GraphPad Prism or similar).

-

Mechanism of Action: Kinase Inhibition

Many pharmaceutical TFMP derivatives function as Type I or Type II kinase inhibitors. The trifluoromethyl group often occupies a specific hydrophobic pocket (the "selectivity pocket") adjacent to the ATP-binding site, enhancing binding affinity and selectivity.

Visualization: Kinase Inhibition Pathway

Figure 2: Mechanism of action for TFMP-based kinase inhibitors. The -CF₃ group exploits the hydrophobic pocket to lock the kinase in an inactive conformation.

References

-

Ogawa, Y., et al. (2020).[7] "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience, 23, 101467.[7] Link

-

Jeschke, P. (2021). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[1][6] ChemBioChem, 22(18), 2658-2691. Link

-

Wang, Z., et al. (2022). "Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl." ResearchGate. Link

-

He, F., et al. (2021).[8] "Synthesis, Characterization, and Biological Activity of Novel Amide Derivatives Containing Trifluoromethylpyridine Moieties." Chinese Journal of Organic Chemistry. Link

-

U.S. Food and Drug Administration (FDA). (2018). "FDA approves Apalutamide for non-metastatic castration-resistant prostate cancer."[9] Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. chigroup.site [chigroup.site]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Starting materials for 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol synthesis

Technical Whitepaper: Strategic Synthesis of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol

Part 1: Executive Summary & Retrosynthetic Logic

The target molecule, 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol , represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of glucokinase activators (GKAs) and ROR

This guide evaluates the two primary synthetic pathways, prioritizing scalable, high-fidelity starting materials over theoretical routes.

Retrosynthetic Analysis

The synthesis hinges on the construction of the tertiary alcohol moiety at the C3 position of the pyridine ring. We identify two distinct disconnections:

-

Path A (Nucleophilic Acyl Substitution): Double addition of a methyl organometallic reagent to a nicotinate ester.

-

Path B (Halogen-Lithium Exchange): Lithiation of a bromopyridine followed by electrophilic trapping with acetone.

Decision Matrix:

-

Path A is preferred for Process Scale-Up due to the stability of the ester starting material and avoidance of cryogenic lithiation conditions (

C). -

Path B is preferred for Discovery/Lab Scale when the bromide is already in hand or when avoiding the ester intermediate is necessary due to side reactions.

Part 2: Primary Route – The Ester-Grignard Approach

This route utilizes Methyl 6-(trifluoromethyl)nicotinate as the starting material. It is the industry standard for scalability.

Starting Material Specifications

-

Chemical Name: Methyl 6-(trifluoromethyl)pyridine-3-carboxylate[1]

-

CAS Number:

-

Molecular Weight: 205.13 g/mol [1]

-

Purity Requirement:

98% (GC/HPLC) -

Critical Impurity: 6-(Trifluoromethyl)nicotinic acid (Free acid consumes Grignard reagent).

Reagents

-

Nucleophile: Methylmagnesium bromide (MeMgBr), 3.0 M in Diethyl Ether or THF.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).

Step-by-Step Protocol

-

Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with N

or Ar. -

Dissolution: Charge Methyl 6-(trifluoromethyl)nicotinate (1.0 equiv) and anhydrous THF (10 V). Cool to 0°C.

-

Addition (The Critical Step): Add MeMgBr (2.5 equiv) dropwise.

-

Mechanistic Insight: The first equivalent converts the ester to the ketone (1-(6-(trifluoromethyl)pyridin-3-yl)ethanone). This intermediate is more reactive than the starting ester. Therefore, you cannot stop at the ketone; the second equivalent adds immediately to form the alkoxide.

-

-

Reaction Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

-

Endpoint: Disappearance of both ester and ketone intermediate.

-

-

Quench (Thermodynamic Control): Cool reaction mixture to 0°C. Slowly add saturated aqueous NH

Cl.-

Safety Note: This step is highly exothermic. Methane gas evolution will occur.

-

-

Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na

SO -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visual Workflow (Path A):

Caption: Sequential addition mechanism where the ketone intermediate is rapidly consumed to form the tertiary alcohol.

Part 3: Alternative Route – The Lithiation Approach

This route utilizes 5-Bromo-2-(trifluoromethyl)pyridine via a halogen-metal exchange.

Starting Material Specifications

-

CAS Number:

-

Molecular Weight: 225.99 g/mol

-

Purity Requirement:

97%

Reagents

-

Lithiation Agent:

-Butyllithium ( -

Electrophile: Anhydrous Acetone.

-

Solvent: Anhydrous Diethyl Ether or THF.

Step-by-Step Protocol

-

Cryogenic Setup: Cool a solution of 5-Bromo-2-(trifluoromethyl)pyridine (1.0 equiv) in THF to -78°C (Dry ice/Acetone bath).

-

Causality: Low temperature is mandatory to prevent the "Dance of Scorn" (halogen migration) or nucleophilic attack of BuLi on the pyridine ring/CF3 group.

-

-

Lithiation: Add

-BuLi (1.1 equiv) dropwise over 30 minutes. Stir for 45 minutes at -78°C.-

Observation: Solution often turns deep yellow/orange, indicating the formation of the pyridyl-lithium species.

-

-

Electrophilic Trap: Add anhydrous acetone (1.5 equiv) rapidly.

-

Warming: Allow the mixture to warm to RT over 2 hours.

-

Quench & Workup: Standard NH

Cl quench and extraction.

Visual Workflow (Path B):

Caption: Cryogenic lithiation pathway requiring strict temperature control to avoid side reactions.

Part 4: Comparative Data & Safety Analysis

The following table summarizes the trade-offs between the two starting materials.

| Feature | Methyl 6-(trifluoromethyl)nicotinate (Route A) | 5-Bromo-2-(trifluoromethyl)pyridine (Route B) |

| CAS Registry | 221313-10-6 | 436799-32-5 |

| Reaction Type | Grignard Addition (Exothermic) | Lithiation (Cryogenic) |

| Temp.[4] Range | 0°C to Room Temp | -78°C to Room Temp |

| Scalability | High (Kg scale feasible) | Low/Med (Cooling limits scale) |

| Major Risk | Over-addition leads to side products; moisture sensitivity. | Pyridine ring nucleophilic attack; Temperature excursions. |

| Cost Efficiency | Generally lower cost per mole. | Higher cost due to cryogenic requirements. |

Safety: The Trifluoromethyl Group

Both starting materials contain a -CF

-

Hydrolysis Risk: Under strongly basic conditions at high temperatures, the -CF

group on a pyridine ring can hydrolyze to a carboxylic acid or undergo defluorination. -

Mitigation: Keep reaction temperatures moderate (Route A) or strictly cryogenic (Route B). Avoid prolonged exposure to strong bases without an electrophile present.

References

-

PubChem. Methyl 6-(trifluoromethyl)nicotinate (Compound Summary). National Library of Medicine.

-

PubChem. 5-Bromo-2-(trifluoromethyl)pyridine (Compound Summary). National Library of Medicine.

-

Google Patents. Process for preparing 2-hydroxy-6-trifluoromethylpyridine (Related Precursor Synthesis). EP0966441B1.

-

Sigma-Aldrich. 5-Bromo-2-(trifluoromethyl)pyridine Product Sheet.

Sources

The Trifluoromethyl-Pyridine Nexus: Stability, Activation, and Synthetic Utility

[1]

Executive Summary

The trifluoromethyl (

This technical guide explores the dichotomy of the

Part 1: The Electronic Landscape

The reactivity of a trifluoromethylated pyridine is dictated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the fluorine atoms.

Electronic Perturbation

The

-

Inductive Effect (

): The high electronegativity of the three fluorine atoms pulls electron density through the -

Negative Hyperconjugation: Electron density from the aromatic

-system can be donated into the low-lying

This combination significantly lowers the

Positional Dependency

The position of the

| Parameter | 2- | 3- | 4- |

| Hammett | Strong EWG (Ortho) | Strong EWG (Meta) | Strong EWG (Para) |

| Hydrolytic Stability | Lowest (Susceptible) | High (Stable) | Moderate (Susceptible) |

| Activates C4/C6 | Activates C2/C4 | Activates C2/C6 | |

| Metabolic Liability | Low | Very Low | Low |

Visualization of Electronic Effects

Figure 1: Mechanistic flow of electronic perturbations caused by the trifluoromethyl group on the pyridine core.[2]

Part 2: Activation of the C-F Bond[3][4][5]

While generally inert, the C-F bonds in

Hydrolysis to Carboxylic Acids

The conversion of a 2- or 4-trifluoromethyl group to a carboxylic acid is a classic transformation.[2] It is thermodynamically driven by the formation of the strong C=O bonds and the release of fluoride.

-

Mechanism: Acid-catalyzed hydrolysis involves protonation of the pyridine nitrogen (increasing electrophilicity at C2/C4), followed by nucleophilic attack of water on the

carbon. The nitrogen atom plays a crucial role in stabilizing the tetrahedral intermediate. -

Selectivity: 2- and 4-

groups hydrolyze much faster than 3-

Defluorinative Functionalization (Modern Catalysis)

Recent breakthroughs have moved beyond simple hydrolysis to C-C bond formation via C-F bond cleavage.[2] This often involves "Umpolung" strategies where the electron-deficient

Key Mechanism: Spin-Center Shift (SCS) or Anionic Umpolung

In photoredox or transition-metal catalyzed pathways, the C-F bond is weakened, allowing for the extrusion of

Figure 2: Divergent pathways for the defluorinative functionalization of trifluoromethyl pyridines.

Part 3: Experimental Protocols

Protocol A: Acid-Mediated Hydrolysis (2- to 2-COOH)

Objective: Conversion of 2-trifluoromethylpyridine to picolinic acid.[2] Context: This method relies on harsh acidic conditions to overcome the high C-F bond strength. It is robust and scalable.[2]

Reagents:

-

Substrate: 2-Trifluoromethylpyridine (1.0 equiv)[2]

-

Solvent/Reagent: Sulfuric acid (

, 98%) -

Reagent: Boric acid (

) (Optional, acts as F- scavenger to drive equilibrium)[2]

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-trifluoromethylpyridine (10 mmol) in concentrated

(10 mL). -

Additives: Carefully add boric acid (1.1 equiv) if using glass reactors to prevent etching and accelerate rate.[2]

-

Reaction: Heat the mixture to 180°C for 12–24 hours. Note: High temperature is critical for activation.[2]

-

Quench: Cool the reaction to room temperature. Pour carefully onto crushed ice (50 g).

-

Isolation: Adjust pH to ~3.5 (isoelectric point of picolinic acid) using 50% NaOH solution.

-

Extraction: Extract with ethyl acetate (

mL) or continuously extract if solubility is high. -

Purification: Recrystallize from water/ethanol.

Validation Check:

-

NMR: Disappearance of the

signal in

Protocol B: Catalytic Defluorinative Allylation

Objective: Transforming a 4-

Reagents:

-

Catalyst:

(2.5 mol%)[2] -

Ligand: Chiral Phosphoramidite (5 mol%)[2]

-

Reductant/Base:

/ NaOtBu (Umpolung system)[2] -

Electrophile: Allyl carbonate[2]

Step-by-Step Workflow:

-

Glovebox Setup: In a nitrogen-filled glovebox, mix the Ir-catalyst, ligand, and

in THF. -

Activation: Add the 4-trifluoromethylpyridine and NaOtBu. The base activates the diboron species, which attacks the pyridine nitrogen (or facilitates electron transfer), triggering fluoride elimination.

-

Reaction: Stir at 60°C for 12 hours. The intermediate difluoro(pyridyl)methyl anion attacks the allyl electrophile.

-

Workup: Quench with water, extract with ether.

-

Purification: Silica gel chromatography.

Validation Check:

-

NMR: Shift from singlet (

References

-

Zhou, F.-Y., & Jiao, L. (2022).[3][5] Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation.[2][3][5][6] Angewandte Chemie International Edition, 61(21), e202201102.[3] [Link][2]

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][2]

-

Kobayashi, Y., et al. (1979). Hydrolysis of trifluoromethyl group on pyridine ring. Chemical and Pharmaceutical Bulletin, 27(6), 1511. [Link][2]

-

Wang, J., et al. (2014). Nucleophilic Aromatic Substitution of Trifluoromethyl Pyridines. Chemical Reviews, 114, 2432. [Link]

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. CAS 22245-83-6: 2-hydroxy-3-trifluoromethylpyridine [cymitquimica.com]

- 3. Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Trifluoromethyl-Substituted Pyridines in Modern Drug Discovery

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides an in-depth exploration of trifluoromethyl-substituted pyridines, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental physicochemical impact of trifluoromethylation, survey the principal synthetic strategies with a focus on mechanistic rationale, present detailed experimental protocols, and examine the application of these privileged structures in contemporary drug discovery, with a focus on kinase inhibition. Our objective is to furnish the reader with not only a comprehensive overview but also actionable, field-proven insights into the synthesis and application of this critical molecular motif.

The Trifluoromethyl Group: A Bioisostere of Unparalleled Utility

The trifluoromethyl group has emerged as a preeminent tool in molecular design due to its unique combination of steric and electronic properties.[1] When appended to a pyridine ring, the CF₃ group imparts a profound and predictable influence on the molecule's physicochemical profile, often leading to enhanced biological activity and optimized pharmacokinetic properties.[2]

Key Physicochemical Impacts:

-

Increased Lipophilicity: The CF₃ group significantly enhances a molecule's lipophilicity (LogP), which can improve its ability to cross cellular membranes and the blood-brain barrier.[1][3] This is a critical factor in the development of orally bioavailable drugs and CNS-active agents.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2][3] This often translates to a longer in vivo half-life and improved drug efficacy.

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ moiety significantly reduces the basicity (pKa) of the pyridine nitrogen.[4] This can be crucial for avoiding off-target interactions, such as binding to the hERG channel, and for optimizing the ionization state of a drug at physiological pH.

-

Enhanced Binding Affinity: The unique electronic nature of the CF₃ group can lead to favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.[5]

Data Presentation: Physicochemical Properties of Trifluoromethylpyridine Isomers

The position of the CF₃ group on the pyridine ring has a marked effect on its properties. The following table provides a summary of key computed physicochemical parameters for positional isomers.

| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine[6] |

| Molecular Weight ( g/mol ) | 147.10 | 147.10 | 147.10 |

| XLogP3 | 1.8 | 1.8 | 1.7 |

| pKa (Predicted) | ~1.5 | ~3.5 | ~4.0 |

| Boiling Point (°C) | 140-141 | 115-116 | 112-113 |

Note: pKa and XLogP3 values are estimations and can vary based on the prediction algorithm and experimental conditions. Experimental determination is recommended for lead compounds.

Synthetic Strategies for Trifluoromethylpyridine Synthesis

The synthesis of trifluoromethylpyridines can be broadly categorized into three primary approaches, each with its own set of advantages and strategic applications. The choice of method is often dictated by the desired substitution pattern, scale, and availability of starting materials.

-

Halogen Exchange (Halex) Reaction: A classical and industrially relevant method involving the fluorination of a trichloromethylpyridine precursor.

-

Cyclocondensation from CF₃-Containing Building Blocks: A powerful strategy for constructing the pyridine ring with the CF₃ group already incorporated.

-

Direct C-H Trifluoromethylation: Modern methods that allow for the late-stage introduction of the CF₃ group onto a pre-functionalized pyridine ring.

Logical Workflow for Synthetic Strategy Selection

Caption: Decision workflow for selecting a synthetic strategy.

Strategy 1: Halogen Exchange from Picoline Precursors

This method is a workhorse for the large-scale production of key trifluoromethylpyridine intermediates.[7] The process begins with the free-radical chlorination of a picoline (methylpyridine) to form the corresponding (trichloromethyl)pyridine, which is then subjected to fluorination using reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[7][8]

The causality for this approach lies in the low cost of picoline starting materials and the efficiency of the halogen exchange reaction. The reaction is typically performed at elevated temperatures and pressures, often in the presence of a catalyst such as an iron halide.[8]

Experimental Protocol: Liquid-Phase Fluorination of 3-(Trichloromethyl)pyridine

This protocol is adapted from established industrial processes and should be performed with appropriate safety precautions for handling HF.

-

Reactor Setup: A pressure-resistant autoclave reactor suitable for handling anhydrous hydrogen fluoride is charged with a catalytic amount of iron(III) chloride (FeCl₃, ~1-5 mol%).

-

Starting Material: 3-(Trichloromethyl)pyridine (1.0 equiv) is added to the reactor.

-

Reagent Introduction: The reactor is sealed and cooled. Anhydrous hydrogen fluoride (HF, >3.0 equiv) is carefully introduced.

-

Reaction Conditions: The mixture is heated to a temperature between 100-150 °C. The pressure will increase significantly. The reaction is monitored by GC analysis of aliquots.

-

Workup: Upon completion, the reactor is cooled, and the excess HF is carefully vented through a basic scrubber. The crude product is neutralized with an aqueous base (e.g., NaHCO₃), extracted with a suitable organic solvent (e.g., dichloromethane), dried over MgSO₄, and purified by distillation to yield 3-(trifluoromethyl)pyridine.

Strategy 2: Cyclocondensation from CF₃-Containing Building Blocks

This strategy offers excellent control over the final substitution pattern by constructing the pyridine ring from smaller, fluorinated precursors.[9][10] This bottom-up approach is particularly valuable for accessing complex, multi-substituted pyridines that are difficult to obtain by other means.[11] A common and powerful method is the cobalt-catalyzed [2+2+2] cycloaddition of a trifluoromethylated diyne with a nitrile.[10][12]

The choice of this method is driven by its convergence and modularity, allowing for the rapid generation of diverse pyridine libraries from a common set of starting materials.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition

This protocol is based on the work of Hsieh et al. and demonstrates a practical synthesis of α-trifluoromethylated pyridines.[10]

-

Catalyst Preparation: In a glovebox, a reaction tube is charged with CoCl₂(phen) (3 mol%), zinc powder (10 mol%), and zinc bromide (10 mol%).

-

Reagent Addition: The tube is removed from the glovebox. The nitrile substrate (e.g., benzonitrile, 1.0 equiv), the trifluoromethylated diyne (1.1 equiv), and anhydrous dichloroethane (DCE) are added under an inert atmosphere (e.g., argon).

-

Reaction Conditions: The reaction mixture is sealed and heated to 80 °C for 3-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired trifluoromethylated pyridine.

Strategy 3: Direct C-H Trifluoromethylation

The direct introduction of a CF₃ group onto a pyridine ring is a highly desirable transformation, particularly for late-stage functionalization of complex molecules.[13] These methods avoid the often lengthy synthesis of pre-functionalized precursors. A prominent approach involves photoredox catalysis, where a photocatalyst, upon excitation by visible light, initiates a radical cascade.[3][14][15]

The rationale for employing photoredox catalysis lies in its mild reaction conditions and high functional group tolerance.[15] Reagents like triflyl chloride (CF₃SO₂Cl) or Togni's reagent can serve as sources of the trifluoromethyl radical (•CF₃).[3][16]

Reaction Mechanism: Photoredox-Catalyzed Trifluoromethylation

Caption: Generalized mechanism for photoredox-catalyzed trifluoromethylation.

Experimental Protocol: Direct C-H Trifluoromethylation using a Togni Reagent

This protocol is a representative procedure for the trifluoromethylation of electron-rich heterocycles and requires careful exclusion of air and moisture.

-

Reaction Setup: A Schlenk tube is charged with the pyridine substrate (1.0 equiv), Togni's reagent I (1.5 equiv), and a copper(I) catalyst (e.g., CuI, 10 mol%).

-

Solvent and Degassing: Anhydrous solvent (e.g., DMF or DCE) is added. The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction Conditions: The reaction is stirred at room temperature or gently heated (e.g., 60 °C) under an inert atmosphere for 12-24 hours.[17] Progress is monitored by LC-MS.

-

Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to isolate the trifluoromethylated pyridine.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Trifluoromethyl-substituted pyridines are prevalent scaffolds in the design of kinase inhibitors.[18] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[19] The CF₃-pyridine motif can be optimized to fit into the ATP-binding pocket of kinases, forming key interactions that lead to potent and selective inhibition.[20]

Case Study: Bimiralisib (PQR309) - A PI3K/mTOR Inhibitor

Bimiralisib is a clinical-stage anticancer agent that potently inhibits pan-class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[21] Its structure features a 4-(trifluoromethyl)pyridin-2-amine core. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in tumors.[20]

The crystal structure of bimiralisib bound to PI3Kγ reveals that the trifluoromethylpyridine moiety is deeply buried in the ATP-binding site.[20] The pyridine nitrogen and the exocyclic amine form crucial hydrogen bonds with the hinge region of the kinase (specifically with Val882), a common interaction motif for kinase inhibitors.[20] The CF₃ group likely contributes to the compound's potency and favorable pharmacokinetic profile, including its ability to cross the blood-brain barrier.[21]

Signaling Pathway Diagram: PI3K/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a trifluoromethylpyridine-based drug.

Conclusion and Future Perspectives

Trifluoromethyl-substituted pyridines are, and will continue to be, a privileged structural class in the development of pharmaceuticals and agrochemicals. The predictable influence of the CF₃ group on key drug-like properties provides a powerful tool for medicinal chemists to overcome challenges in metabolic stability, potency, and pharmacokinetics. While classical synthetic methods remain industrially vital, the advent of modern direct C-H functionalization techniques, particularly those leveraging photoredox catalysis, has opened new avenues for late-stage diversification and the rapid exploration of chemical space. As our understanding of disease biology deepens, the rational design of next-generation therapeutics will increasingly rely on the strategic deployment of enabling motifs like the trifluoromethylpyridine.

References

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Omega. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science. Available at: [Link]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020). Organic Letters. Available at: [Link]

-

An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ChemRxiv. Available at: [Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). Chemical Science. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Available at: [Link]

-

Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. (2019). Molecules. Available at: [Link]

-

Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. (2017). ACS Catalysis. Available at: [Link]

-

Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2023). Catalysts. Available at: [Link]

-

Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. (2018). Request PDF. Available at: [Link]

-

Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. (2019). ResearchGate. Available at: [Link]

-

Photocatalyzed difluoroalkylation of pyridine N-oxides. (2022). Synthetic Communications. Available at: [Link]

-

Regioselective Direct C-H Trifluoromethylation of Pyridine. (2020). PubMed. Available at: [Link]

-